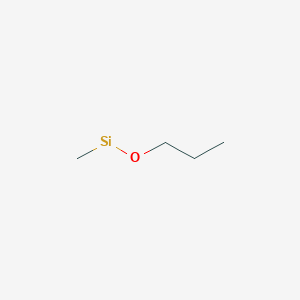![molecular formula C8H17N3O3SSi B14238508 N-[3-(Trimethoxysilyl)propyl]-1,3,4-thiadiazol-2-amine CAS No. 362478-61-3](/img/structure/B14238508.png)
N-[3-(Trimethoxysilyl)propyl]-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(Trimethoxysilyl)propyl]-1,3,4-thiadiazol-2-amine is a compound that combines the properties of silanes and thiadiazoles. It is known for its ability to form strong bonds with both organic and inorganic materials, making it useful in various applications such as surface modification, adhesion promotion, and as a crosslinking agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Trimethoxysilyl)propyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 3-chloropropyltrimethoxysilane with 1,3,4-thiadiazol-2-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is heated to a specific temperature, and the progress is monitored using techniques such as gas chromatography or nuclear magnetic resonance spectroscopy.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(Trimethoxysilyl)propyl]-1,3,4-thiadiazol-2-amine undergoes several types of chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, forming silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, which are essential for crosslinking and adhesion.
Substitution: The thiadiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or moisture in the air.
Condensation: Catalysts such as acids or bases can accelerate the condensation reaction.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles.
Major Products Formed
Hydrolysis: Silanol groups.
Condensation: Siloxane bonds.
Substitution: Various substituted thiadiazole derivatives
Wissenschaftliche Forschungsanwendungen
N-[3-(Trimethoxysilyl)propyl]-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various substrates.
Industry: Utilized in the production of coatings, adhesives, and sealants to enhance their performance and durability
Wirkmechanismus
The mechanism of action of N-[3-(Trimethoxysilyl)propyl]-1,3,4-thiadiazol-2-amine involves the hydrolysis of the trimethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. These bonds are responsible for the strong adhesion and crosslinking properties of the compound. The thiadiazole ring can interact with various molecular targets, enhancing the compound’s functionality in different applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[3-(Trimethoxysilyl)propyl]ethylenediamine
- N-[3-(Trimethoxysilyl)propyl]aniline
- 3-(Trimethoxysilyl)propyl methacrylate
Uniqueness
N-[3-(Trimethoxysilyl)propyl]-1,3,4-thiadiazol-2-amine is unique due to the presence of the thiadiazole ring, which imparts additional chemical reactivity and functionality compared to other similar compounds. This makes it particularly useful in applications requiring strong adhesion and crosslinking properties .
Eigenschaften
CAS-Nummer |
362478-61-3 |
|---|---|
Molekularformel |
C8H17N3O3SSi |
Molekulargewicht |
263.39 g/mol |
IUPAC-Name |
N-(3-trimethoxysilylpropyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H17N3O3SSi/c1-12-16(13-2,14-3)6-4-5-9-8-11-10-7-15-8/h7H,4-6H2,1-3H3,(H,9,11) |
InChI-Schlüssel |
KWIIXUHFRGMVGB-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CCCNC1=NN=CS1)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Imidazo[4,5-D][1,2,5]thiadiazolo[3,4-B]pyridine](/img/structure/B14238425.png)
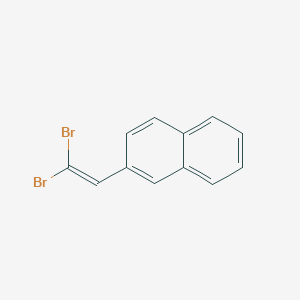
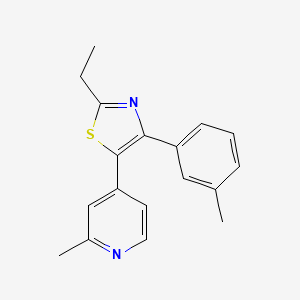
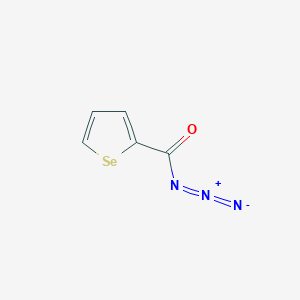
![1-Ethyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene](/img/structure/B14238451.png)
![N-[4-(3,5-Dimethylphenyl)-5-(2,6-dimethyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14238455.png)
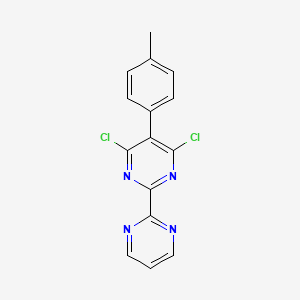
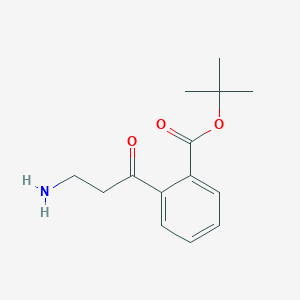
![Methanamine, N-[[1-(4-chlorophenyl)cyclobutyl]methylene]-](/img/structure/B14238477.png)
![2-(Bis{2-[(4-benzoylphenyl)methoxy]ethyl}amino)ethane-1-sulfonic acid](/img/structure/B14238483.png)
![(2R,6R)-2-[2-(benzenesulfonyl)ethyl]-2,6-dimethylcyclohexan-1-one](/img/structure/B14238487.png)
![Pyridinium, 4-[2-[4-(dihexadecylamino)phenyl]ethenyl]-1-methyl-](/img/structure/B14238495.png)
